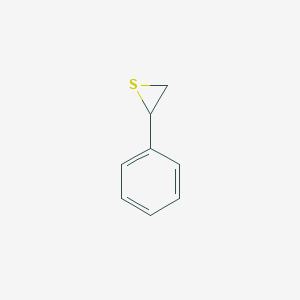
2-Phenylthiirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylthiirane is an organosulfur compound with the molecular formula C8H8S. It is a member of the thiirane family, characterized by a three-membered ring containing one sulfur atom. This compound is notable for its applications in organic synthesis and polymer chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylthiirane can be synthesized through various methods. One common approach involves the reaction of styrene with sulfur sources. For instance, the reaction of styrene with sulfur dichloride (SCl2) in the presence of a base can yield this compound . Another method involves the use of thiourea and hydrogen peroxide in an aqueous medium .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylthiirane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the carbon atoms adjacent to the sulfur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can participate in substitution reactions under basic or acidic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiiranes and thioethers
Scientific Research Applications
2-Phenylthiirane has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polythioethers through cationic ring-opening polymerization.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of specialty polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Phenylthiirane in chemical reactions involves the nucleophilic attack on the sulfur atom or the carbon atoms adjacent to the sulfur. This leads to the opening of the three-membered ring and the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Thiirane: The parent compound of the thiirane family, containing only a three-membered ring with one sulfur atom.
2-Vinylthiirane: A derivative with a vinyl group attached to the thiirane ring.
2-Alkylthiiranes: Thiiranes with alkyl groups attached to the ring.
Uniqueness: 2-Phenylthiirane is unique due to the presence of a phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of polythioethers with high stereoregularity and specific properties .
Properties
CAS No. |
1498-99-3 |
|---|---|
Molecular Formula |
C8H8S |
Molecular Weight |
136.22 g/mol |
IUPAC Name |
2-phenylthiirane |
InChI |
InChI=1S/C8H8S/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2 |
InChI Key |
OQOIYECUXDNABI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)C2=CC=CC=C2 |
Related CAS |
25839-44-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















